N-Ethyl-N-isopropylaniline

Description

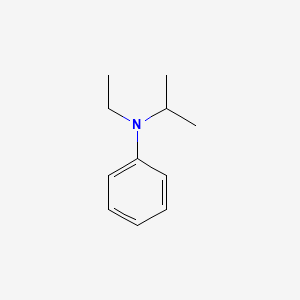

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-12(10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGCJZLKSBOOTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400641 | |

| Record name | N-Ethyl-N-isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54813-77-3 | |

| Record name | N-Ethyl-N-isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-N-isopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Ethyl-N-isopropylaniline chemical properties and structure

An In-depth Technical Guide to N-Ethyl-N-isopropylaniline

Introduction

This compound is an organic chemical compound that serves as an important intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₇N[1][2][3] |

| Molecular Weight | 163.26 g/mol [2][3][4] |

| IUPAC Name | N-ethyl-N-propan-2-ylaniline[2][4] |

| CAS Number | 54813-77-3[1][2][4] |

| Boiling Point | 223-225 °C[1][4] |

| Density | 0.926 g/mL at 25 °C[1][5] |

| Flash Point | 194 °F (90 °C)[1][4] |

| Refractive Index | n20/D 1.534[1] |

| SMILES | CCN(C(C)C)c1ccccc1[5] |

| InChIKey | LHGCJZLKSBOOTD-UHFFFAOYSA-N[2][4] |

Chemical Structure

The molecular structure of this compound consists of an aniline (B41778) core substituted at the nitrogen atom with both an ethyl and an isopropyl group.

Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of N-isopropylaniline with monobromoethane.[6]

Materials:

-

N-isopropylaniline (0.1 mol, 12.5 g)

-

Monobromoethane (0.11 mol, 12 g)

-

Sodium hydroxide (B78521) solution

-

50 mL flask

-

100 mL beaker

-

Stirring apparatus

Procedure:

-

Combine 12.5 g (0.1 mol) of N-isopropylaniline and 12 g (0.11 mol) of monobromoethane in a 50 mL flask.

-

Maintain the reaction temperature at approximately 25 °C and react for 5 hours.

-

Increase the temperature to about 30 °C and incubate for an additional 5 hours.

-

Further increase the temperature to about 35 °C and maintain for 5 hours.

-

Transfer the resulting solution to a 100 mL beaker and stir overnight.

-

Add sodium hydroxide solution to the beaker and stir thoroughly to separate the organic phase.

-

Isolate the organic phase, which contains this compound.

-

Purify the product via vacuum rectification.

The following diagram illustrates the general workflow for this synthesis.

General workflow for the synthesis of this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.[2] Spectral data from GC-MS can be used for identification and purity assessment.

Safety and Hazards

This compound is classified as a hazardous chemical. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[7] Work should be conducted in a well-ventilated area.

Conclusion

This document provides essential technical information on this compound for professionals in the chemical and pharmaceutical sciences. The summarized chemical properties, detailed structural representation, and outlined experimental protocols offer a solid foundation for its application in research and development. Adherence to safety guidelines is crucial when handling this compound.

References

- 1. This compound | CAS#:54813-77-3 | Chemsrc [chemsrc.com]

- 2. This compound | C11H17N | CID 4193577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound [stenutz.eu]

- 6. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

N-Ethyl-N-isopropylaniline (CAS: 54813-77-3): A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of N-Ethyl-N-isopropylaniline. It details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its analytical characterization.

Core Chemical and Physical Properties

This compound, with the CAS number 54813-77-3, is a tertiary amine featuring an ethyl and an isopropyl group attached to the nitrogen atom of an aniline (B41778) molecule.[1][2] Its physicochemical properties are crucial for its handling, application in synthesis, and analytical detection. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | [1][2] |

| Molecular Weight | 163.26 g/mol | [1][2] |

| IUPAC Name | N-ethyl-N-propan-2-ylaniline | [2] |

| Boiling Point | 223-225 °C | [2] |

| Density | 0.926 g/mL at 25 °C | [2] |

| Predicted XlogP | 3.2 | [3][4] |

| Refractive Index (n20/D) | 1.534 (lit.) | |

| Flash Point | 194 °F | [2] |

| Appearance | Clear, yellowish liquid | [5] |

| Canonical SMILES | CCN(C1=CC=CC=C1)C(C)C | [2] |

| InChIKey | LHGCJZLKSBOOTD-UHFFFAOYSA-N | [2] |

Synthesis Protocol: Reductive Amination of N-Ethylaniline

A suitable reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its mildness and selectivity for iminium ions over ketones. An alternative, environmentally benign approach utilizes a palladium on carbon (Pd/C) catalyst with a hydrogen donor like ammonium (B1175870) formate.[7][8]

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

Materials:

-

N-Ethylaniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere of argon or nitrogen, add N-ethylaniline (1.0 equivalent).

-

Dissolve the N-ethylaniline in anhydrous dichloromethane (DCM).

-

Add acetone (1.2-1.5 equivalents) to the solution and stir the mixture at room temperature for 20-30 minutes.

-

Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.

-

Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.

Caption: Synthetic workflow for this compound via reductive amination.

Spectroscopic and Analytical Data

The identity and purity of this compound can be confirmed using various spectroscopic and chromatographic techniques.

Spectroscopic Data

The following table summarizes key spectroscopic data available from public databases.

| Technique | Data Highlights | Source |

| ¹H NMR | Data available on SpectraBase (Varian CFT-20) | [3] |

| ¹³C NMR | Data available on SpectraBase (Sigma-Aldrich Co. LLC.) | [3] |

| Mass Spec. (GC-MS) | Top peaks (m/z): 148, 120, 163 | [3] |

| IR Spectroscopy | FTIR spectrum (capillary cell, neat) available on SpectraBase | [3] |

Analytical Methods

While specific methods for this compound are not extensively published, methods for the closely related compound N-isopropylaniline can be adapted. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for its analysis.[9][10]

General HPLC Method Outline:

-

Column: A reverse-phase C18 column is typically effective.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid for better peak shape, can be used.[9]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aniline chromophore would be appropriate.

General GC-MS Method Outline:

-

Column: A non-polar or medium-polarity column such as a DB-5ms or DB-WAX can be used.

-

Carrier Gas: Helium is a common choice.

-

Injector and Detector Temperatures: These would be optimized based on the boiling point of the analyte.

-

Ionization: Electron Ionization (EI) is standard for generating a reproducible fragmentation pattern for library matching.

Caption: General analytical workflow for the characterization of this compound.

Applications in Research and Development

N-substituted anilines are a critical class of intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and dyes. While specific applications for this compound in drug development are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds.

Its role is likely as a versatile building block, where the lipophilic ethyl and isopropyl groups can be used to modulate the physicochemical properties, such as solubility and membrane permeability, of a target molecule. Furthermore, the tertiary aniline nitrogen can serve as a key pharmacophoric feature or as a synthetic handle for further molecular elaboration. One notable application is in the formation of borane (B79455) complexes, such as this compound-borane, which are superior reagents for hydroborations and reductions in organic synthesis.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C11H17N | CID 4193577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H17N) [pubchemlite.lcsb.uni.lu]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - N-Isopropylaniline [cdc.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Isopropylaniline | SIELC Technologies [sielc.com]

- 10. [Gas chromatography for determination of N-isopropylaniline in workplace atmosphere] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-ethyl-N-propan-2-ylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound N-ethyl-N-propan-2-ylaniline. It details its chemical and physical properties, provides a plausible experimental protocol for its synthesis via reductive amination, and presents its characteristic spectral data. Additionally, this guide discusses the potential biological significance of N-alkylanilines, postulating a hypothetical signaling pathway based on their known antimicrobial and antioxidant activities. Safety and handling precautions are also outlined. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

N-ethyl-N-propan-2-ylaniline, also known as N-ethyl-N-isopropylaniline, is an aromatic amine with the chemical formula C₁₁H₁₇N.[1] Its structure consists of an aniline (B41778) ring N-substituted with both an ethyl and an isopropyl group.

Table 1: Physicochemical Properties of N-ethyl-N-propan-2-ylaniline

| Property | Value | Reference |

| IUPAC Name | N-ethyl-N-propan-2-ylaniline | [1] |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [1] |

| Exact Mass | 163.136099547 Da | [1] |

| XLogP3-AA (Predicted) | 3.2 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 3 | |

| CAS Number | 54813-77-3 | [1] |

Synthesis

A plausible and efficient method for the synthesis of N-ethyl-N-propan-2-ylaniline is the reductive amination of N-ethylaniline with acetone (B3395972). This reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.

Experimental Protocol: Reductive Amination of N-Ethylaniline with Acetone

This protocol is adapted from general procedures for reductive amination.

Materials:

-

N-Ethylaniline

-

Acetone

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of N-ethylaniline (1.0 equivalent) in anhydrous dichloromethane, add acetone (1.2 equivalents).

-

Stir the mixture at room temperature for 20-30 minutes.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Diagram 1: Synthetic Workflow for N-ethyl-N-propan-2-ylaniline

Caption: Synthetic workflow for N-ethyl-N-propan-2-ylaniline.

Spectral Data

The structural confirmation of N-ethyl-N-propan-2-ylaniline is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 7.3 | |

| -CH(CH₃)₂ | 3.8 - 4.2 (septet) | 48 - 52 |

| -CH₂CH₃ | 3.2 - 3.6 (quartet) | 42 - 46 |

| -CH(CH₃)₂ | 1.1 - 1.3 (doublet) | 19 - 23 |

| -CH₂CH₃ | 1.0 - 1.2 (triplet) | 12 - 16 |

| Aromatic-C | 112 - 150 |

Note: These are predicted values and may vary slightly from experimental data.

Mass Spectrometry (MS)

The mass spectrum of N-ethyl-N-propan-2-ylaniline would exhibit a molecular ion peak corresponding to its molecular weight.

Table 3: Mass Spectrometry Data

| m/z | Interpretation | Reference |

| 163 | Molecular ion [M]⁺ | [2] |

| 148 | [M - CH₃]⁺ | [2] |

| 120 | [M - C₃H₇]⁺ | [2] |

Potential Biological Significance and Signaling Pathways

While specific biological activities of N-ethyl-N-propan-2-ylaniline have not been extensively reported, the broader class of N-alkylanilines has demonstrated various biological effects, including antimicrobial and antioxidant properties.

Hypothetical Signaling Pathway: Antioxidant Activity

N-alkylanilines may exert antioxidant effects by scavenging reactive oxygen species (ROS). This can interfere with ROS-mediated signaling pathways that contribute to cellular damage and inflammation.

Diagram 2: Hypothetical Antioxidant Signaling Pathway

Caption: Hypothetical antioxidant mechanism of action.

Safety and Handling

N-ethyl-N-propan-2-ylaniline should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors. Use in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of N-ethyl-N-propan-2-ylaniline, including its properties, a plausible synthetic route, and spectral data. While further research is needed to fully elucidate its biological activities and potential applications, the information presented here serves as a foundational resource for scientists and researchers interested in this compound and the broader class of N-alkylanilines. The provided experimental protocol offers a practical starting point for its synthesis, enabling further investigation into its chemical and biological characteristics.

References

A Technical Guide to N-Ethyl-N-isopropylaniline: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of N-Ethyl-N-isopropylaniline, a compound of interest in various research and development applications. The following sections detail its molecular weight and chemical formula, presented in a clear, tabular format for ease of reference.

Core Molecular Data

This compound is a tertiary amine characterized by the presence of an ethyl group, an isopropyl group, and a phenyl group attached to a central nitrogen atom. Its fundamental molecular attributes are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₇N | [1][2][3][4] |

| Molecular Weight | 163.26 g/mol | [1][2][3][5] |

| IUPAC Name | N-ethyl-N-propan-2-ylaniline | [1][5] |

| CAS Number | 54813-77-3 | [2][4][5] |

Experimental Determination of Molecular Properties

The determination of the molecular formula and weight of a compound like this compound follows a standard analytical workflow. High-resolution mass spectrometry (HRMS) is a primary technique for accurately determining the molecular weight, while elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to deduce the empirical and subsequently the molecular formula.

Caption: Workflow for determining molecular formula and weight.

References

Spectral Data Analysis of N-Ethyl-N-isopropylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Ethyl-N-isopropylaniline. Detailed experimental protocols, data interpretation, and visual representations of the molecular structure and analytical workflow are presented to support research and development activities.

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | Multiplet | 2H | Ar-H (meta) |

| ~6.6 - 6.8 | Multiplet | 3H | Ar-H (ortho, para) |

| ~3.9 | Septet | 1H | CH(CH₃)₂ |

| ~3.3 | Quartet | 2H | CH₂CH₃ |

| ~1.15 | Doublet | 6H | CH(CH₃)₂ |

| ~1.1 | Triplet | 3H | CH₂CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~148 | Ar-C (quaternary, C-N) |

| ~129 | Ar-C (CH, meta) |

| ~116 | Ar-C (CH, para) |

| ~112 | Ar-C (CH, ortho) |

| ~49 | C H(CH₃)₂ |

| ~45 | C H₂CH₃ |

| ~20 | CH(C H₃)₂ |

| ~13 | CH₂C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3020 | Medium | Aromatic C-H stretch |

| ~2970 - 2860 | Strong | Aliphatic C-H stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C bending |

| ~1340 | Medium | C-N stretching |

| ~750, ~690 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 163 | Moderate | [M]⁺ (Molecular Ion) |

| 148 | High | [M - CH₃]⁺ |

| 120 | High | [M - C₃H₇]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Varian CFT-20 spectrometer.[1]

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-15 ppm

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

Processing: The acquired free induction decays (FIDs) were Fourier transformed, phased, and baseline corrected. Chemical shifts were referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer. The technique used was a capillary cell with a neat sample.[1]

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Processing: A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: Mass spectral data were obtained from the NIST Mass Spectrometry Data Center, likely using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[1]

GC-MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Mass Range: m/z 40-400.

Data Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum shows distinct signals for both the aromatic and aliphatic protons of this compound. The aromatic region displays two multiplets, characteristic of a substituted benzene (B151609) ring. The upfield aliphatic region contains signals for the ethyl and isopropyl groups. The septet and doublet are characteristic of the isopropyl group, while the quartet and triplet are indicative of the ethyl group. The integration values correspond to the number of protons in each chemical environment.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton. The downfield signals correspond to the aromatic carbons, with the quaternary carbon attached to the nitrogen atom appearing at the lowest field. The upfield signals are assigned to the aliphatic carbons of the ethyl and isopropyl groups.

IR Spectrum

The IR spectrum reveals the presence of key functional groups. The bands in the 3050-3020 cm⁻¹ region confirm the presence of aromatic C-H bonds, while the strong absorptions between 2970-2860 cm⁻¹ are due to the aliphatic C-H bonds of the ethyl and isopropyl groups. The characteristic aromatic C=C bending vibrations are observed around 1600 and 1500 cm⁻¹. The C-N stretching vibration is also present. The strong absorptions in the fingerprint region are characteristic of a substituted benzene ring.

Mass Spectrum

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 163, which corresponds to the molecular weight of this compound. The base peak at m/z 148 is attributed to the loss of a methyl group ([M - CH₃]⁺), a common fragmentation pathway for isopropyl groups. The significant peak at m/z 120 corresponds to the loss of the entire isopropyl group ([M - C₃H₇]⁺). This fragmentation pattern is consistent with the structure of this compound.

Visualizations

Caption: Chemical structure of this compound.

Caption: General workflow for spectral analysis of a chemical compound.

References

N-Ethyl-N-isopropylaniline: A Technical Safety and Hazard Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for N-Ethyl-N-isopropylaniline (CAS No. 54813-77-3). Due to a lack of extensive toxicological data for this specific compound, information for the closely related chemical, N-Isopropylaniline (CAS No. 768-52-5), is included for guidance and comparative purposes. All data should be interpreted with caution and in the context of the specific experimental conditions.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for the safe handling, storage, and use of the compound in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 54813-77-3 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₁₁H₁₇N | [2] |

| Molecular Weight | 163.26 g/mol | [1][2] |

| Appearance | White to light yellow to light orange liquid | [5] |

| Boiling Point | 223-225 °C (lit.) | [6][7] |

| Density | 0.926 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index | n20/D 1.534 (lit.) | [6][7] |

| Purity | 95% - 99% | [5][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.

| Hazard Class | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Source: PubChem[1]

The following diagram illustrates a general workflow for hazard identification and risk assessment when handling a chemical like this compound.

Toxicological Information

| Toxicity Endpoint | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 560 mg/kg | [10][11] |

| LD50 | Rat | Oral | 250 - 500 mg/kg | [12] |

| LD50 | Rabbit | Dermal | 3550 mg/kg | [11] |

| LC50 | Rat | Inhalation | 1100 mg/m³ (4 h) | [11] |

There is no available data on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound. For N-Isopropylaniline, it is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[11][13]

Occupational Exposure Limits

No specific occupational exposure limits have been established for this compound. The limits for N-Isopropylaniline are provided in Table 4 for reference.

| Organization | Limit | Value | Notes | Source(s) |

| NIOSH | REL (TWA) | 2 ppm (10 mg/m³) | Skin | [14] |

| OSHA | PEL (TWA) | 2 ppm | Remanded; Skin | [12] |

Experimental Protocols: Acute Toxicity Testing

The determination of acute toxicity values such as LD50 and LC50 is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and animal welfare.

General Principles of OECD Acute Toxicity Testing:

-

Test Species: Commonly used laboratory strains of rodents (e.g., rats, mice) are employed.[15]

-

Dose Levels: At least 3-5 dose levels are typically used to establish a dose-response relationship.[15][16]

-

Administration: The substance is administered via the relevant route of exposure (oral, dermal, or inhalation).[15][17][18]

-

Observation Period: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.[12][16][19]

-

Endpoint: The primary endpoint is the determination of the LD50 or LC50 value, which is the statistically derived dose or concentration that is expected to cause mortality in 50% of the test animals.[15][19]

-

Pathology: A gross necropsy of all animals is performed to identify any pathological changes.[15][16]

The following diagram illustrates a generalized workflow for an OECD acute toxicity study.

Safe Handling and First Aid

Given the hazardous nature of this compound and its structural analogs, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Work with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Ecotoxicity

There is no specific ecotoxicity data available for this compound. As with any chemical, it should be handled and disposed of in a manner that prevents its release into the environment.

Conclusion

This compound is a hazardous chemical that causes skin, eye, and respiratory irritation. While specific quantitative toxicological data is lacking, information from the closely related compound N-Isopropylaniline suggests that it may be harmful if swallowed, absorbed through the skin, or inhaled. Researchers, scientists, and drug development professionals must handle this compound with appropriate engineering controls, personal protective equipment, and adherence to safe laboratory practices. In the absence of comprehensive data, a cautious and conservative approach to safety is strongly recommended.

References

- 1. This compound | C11H17N | CID 4193577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [stenutz.eu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. xinsuxin.lookchem.com [xinsuxin.lookchem.com]

- 6. This compound | CAS#:54813-77-3 | Chemsrc [chemsrc.com]

- 7. This compound | 54813-77-3 [chemicalbook.com]

- 8. 54813-77-3|this compound|BLD Pharm [bldpharm.com]

- 9. CAS # 54813-77-3, this compound: more information. [ww.chemblink.com]

- 10. N-Isopropylaniline | CAS#:768-52-5 | Chemsrc [chemsrc.com]

- 11. fishersci.com [fishersci.com]

- 12. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 13. N-ISOPROPYLANILINE | Occupational Safety and Health Administration [osha.gov]

- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - N-Isopropylaniline [cdc.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. eurolab.net [eurolab.net]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. oecd.org [oecd.org]

- 19. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

An In-depth Technical Guide to the Solubility of N-Ethyl-N-isopropylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the solubility of N-Ethyl-N-isopropylaniline in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a detailed framework for understanding and determining the solubility of this compound. It includes qualitative solubility information for this compound and structurally similar amines, alongside a detailed, synthesized experimental protocol for the quantitative determination of its solubility. This guide is intended to equip researchers with the necessary information and methodologies to perform their own solubility assessments, facilitating informed solvent selection for synthesis, purification, and formulation development.

Introduction to this compound and its Solubility

This compound is a tertiary aromatic amine. Its molecular structure, featuring a polar aniline (B41778) core and nonpolar ethyl and isopropyl substituents, governs its solubility characteristics. The principle of "like dissolves like" suggests that this compound will exhibit good solubility in a range of organic solvents.[1] Aromatic amines are generally more soluble in aromatic solvents, while the aliphatic substituents suggest some solubility in nonpolar aliphatic solvents as well.[1] The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding with protic solvents, though this is less significant than in primary or secondary amines.[2]

Qualitative and Analog-Based Solubility Data

Based on general principles of amine solubility and data for structurally related compounds, the following qualitative solubility profile for this compound can be inferred.

Table 1: Qualitative and Analog-Based Solubility of this compound and Related Amines in Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility of this compound | Rationale & Analog Data |

| Non-Polar Aromatic | Toluene, Benzene (B151609) | High | The aromatic ring of this compound interacts favorably with aromatic solvents. N-isopropylaniline is reported to be soluble in benzene.[3] m-Isopropylaniline is soluble in benzene and toluene. |

| Non-Polar Aliphatic | Hexane, Heptane | Medium to High | The ethyl and isopropyl groups contribute to van der Waals interactions with aliphatic solvents. |

| Polar Aprotic | Acetone, Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents can effectively solvate both the polar and non-polar portions of the molecule. General literature states that amines are soluble in diethyl ether and dichloromethane.[4] N-isopropylaniline is soluble in ether and acetone.[3] |

| Polar Protic | Methanol, Ethanol | Medium to High | The nitrogen lone pair can act as a hydrogen bond acceptor. N-isopropylaniline is soluble in alcohol.[3] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details a reliable method for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method coupled with gravimetric analysis. This method is considered a gold standard for solubility determination.[5]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum oven

3.2. Procedure

-

Solvent Equilibration: Pre-saturate the chosen organic solvent with this compound by adding an excess of the amine to the solvent in a sealed container and shaking for at least 24 hours at the desired temperature. This minimizes solvent evaporation during the experiment.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. "Excess" means that undissolved liquid will be visible after equilibration.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the pre-saturated organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). It is crucial to ensure that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the solubility value does not change.[6]

-

Phase Separation: After equilibration, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow for complete phase separation of the excess undissolved this compound.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Attach a syringe filter to the syringe and discard the first few drops to saturate the filter material. Then, filter the desired volume (e.g., 2.00 mL) into a pre-weighed, clean, and dry evaporating dish or vial.

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature below the boiling point of this compound can be used.

-

Once the solvent has completely evaporated, re-weigh the evaporating dish containing the this compound residue.

-

-

Calculations:

-

Mass of this compound: Subtract the initial weight of the empty evaporating dish from the final weight of the dish with the residue.

-

Solubility ( g/100 mL): (Mass of this compound / Volume of filtered sample) * 100

-

Solubility (mol/L): (Mass of this compound / Molar mass of this compound) / (Volume of filtered sample in L)

-

3.3. Alternative Analytical Method: UV-Vis Spectroscopy

For solvents that are UV-transparent in the region where this compound absorbs, UV-Vis spectroscopy can be a faster alternative to gravimetric analysis.[7]

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Analyze the Saturated Solution: After the equilibration and filtration steps (as described in 3.2), dilute an accurately measured aliquot of the saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Determine Concentration: Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration.

-

Calculate Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship for Solvent Selection

Caption: Logical workflow for selecting an appropriate organic solvent.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a robust framework for its determination. By understanding the qualitative solubility based on its chemical structure and that of similar compounds, and by employing the detailed experimental protocol provided, researchers can confidently generate the necessary data for their specific applications. The methodologies outlined herein are fundamental to advancing research and development involving this compound.

References

- 1. quora.com [quora.com]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Pathways of N-Ethyl-N-isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated stability characteristics and degradation pathways of N-Ethyl-N-isopropylaniline. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from studies on closely related N-alkylanilines and established principles of forced degradation analysis to provide a robust predictive framework.

Introduction to this compound

This compound (CAS No. 54813-77-3) is an N-alkylaniline derivative with the molecular formula C₁₁H₁₇N.[1][2] Like other aromatic amines, its stability is a critical parameter in pharmaceutical development and chemical manufacturing, as degradation can lead to the formation of impurities that may affect efficacy and safety. The primary stability concerns for N-alkylanilines are oxidation and photodegradation.[3]

Chemical and Physical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol [1][4] |

| Boiling Point | 223-225 °C[5][6] |

| Density | 0.926 g/mL at 25 °C[5][6] |

| CAS Number | 54813-77-3[1][2] |

Predicted Stability and Degradation Pathways

Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities, or other oxidizing agents. The nitrogen atom is the primary site of oxidation, potentially leading to the formation of an N-oxide. Further oxidation and rearrangement can occur on the aromatic ring and the alkyl substituents.

A study on the oxidation of N-methyl and N-ethyl aniline (B41778) by peroxomonophosphoric acid demonstrated that oxidation proceeds via oxygen atom transfer.[7] For this compound, a similar pathway can be anticipated. Additionally, metabolic studies of the related compound N-isopropylaniline in rats revealed metabolites such as 4-hydroxy-N-isopropylaniline and p-aminophenol, suggesting that hydroxylation of the aromatic ring is a key degradation pathway.[8]

The proposed oxidative degradation pathway for this compound is illustrated below.

Aromatic amines can undergo photodegradation upon exposure to light, particularly UV light. This process can lead to the formation of colored impurities through complex reaction cascades, including oxidation and polymerization.[3] For aniline derivatives, photodegradation can result in products such as phenols, 2-aminophenol, and nitrobenzene.[3] Therefore, it is crucial to protect this compound from light during storage and handling.

The proposed photodegradation pathway for this compound is shown below.

Forced Degradation Studies: Experimental Protocols

Forced degradation, or stress testing, is essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[9] The following protocols are adapted from general ICH guidelines and best practices for forced degradation studies.[10][11]

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water. This stock solution will be used for all stress conditions. A control sample, stored under normal conditions and protected from light, should be analyzed alongside the stressed samples.

The goal is to achieve 5-20% degradation of the parent compound.[12] The duration and intensity of the stress conditions may need to be optimized.

Summary of Forced Degradation Conditions:

| Condition | Reagent/Stress | Typical Conditions |

|---|---|---|

| Acid Hydrolysis | 0.1 N HCl | Reflux at 60°C for 30 minutes to several hours[13] |

| Base Hydrolysis | 0.1 N NaOH | Reflux at 60°C for 30 minutes to several hours[13] |

| Oxidation | 3% H₂O₂ | Room temperature for a specified period (e.g., 24 hours)[3] |

| Thermal Degradation | Dry Heat | Solid sample in an oven at 80°C for a specified period[3] |

| Photodegradation | UV Light | Expose solution to a minimum of 1.2 million lux hours[10] |

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, is required to separate the degradation products from the parent compound.[11] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification and characterization of the degradants.[3]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).[3]

The general workflow for conducting a forced degradation study is outlined below.

Summary

This guide provides a predictive overview of the stability and degradation of this compound based on the chemistry of related compounds. The primary degradation pathways are anticipated to be oxidation and photodegradation. To ensure the quality and stability of materials containing this compound, it is recommended to store it under an inert atmosphere, protected from light, and at cool temperatures. A comprehensive forced degradation study, following the protocols outlined herein, is essential for definitively identifying degradation products and establishing a complete stability profile.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C11H17N | CID 4193577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:54813-77-3 | Chemsrc [chemsrc.com]

- 6. This compound | 54813-77-3 [chemicalbook.com]

- 7. ias.ac.in [ias.ac.in]

- 8. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. ijrpp.com [ijrpp.com]

An In-depth Technical Guide to N-Ethyl-N-isopropylaniline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethyl-N-isopropylaniline, a versatile N,N-dialkylated aniline (B41778) derivative. The document details its chemical identity, physical properties, synthesis and purification protocols, and analytical methods. Furthermore, it explores the potential applications of N-alkylaniline derivatives in drug development, supported by an examination of their biological activities and a discussion of relevant signaling pathways.

Chemical Identity and Synonyms

This compound is an aromatic organic compound featuring an aniline core substituted on the nitrogen atom with both an ethyl and an isopropyl group. A clear understanding of its nomenclature is crucial for literature searches and chemical sourcing.

| Identifier | Value |

| Systematic (IUPAC) Name | N-ethyl-N-propan-2-ylaniline[1][2] |

| Common Synonyms | This compound, N-isopropyl-N-ethylaniline, N,N-isopropylethylaniline, N-Aethyl-N-isopropyl-anilin, N-Ethyl-N-isopropylanilin |

| CAS Number | 54813-77-3[1][2] |

| Molecular Formula | C₁₁H₁₇N[1][2] |

| Molecular Weight | 163.26 g/mol [1][2] |

| SMILES | CCN(C(C)C)c1ccccc1[3] |

| InChIKey | LHGCJZLKSBOOTD-UHFFFAOYSA-N[3] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Not explicitly stated, but related anilines are often liquids. | |

| Boiling Point | 223-225 °C (lit.) | [2][4][5] |

| Density | 0.926 g/mL at 25 °C (lit.) | [2][4][5] |

| Flash Point | 194 °F | [2] |

| Refractive Index (n20/D) | 1.534 (lit.) | [4] |

| LogP | 2.92130 | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established organic chemistry methodologies. Reductive amination and direct N-alkylation are the most common approaches.

Reductive amination offers a one-pot synthesis method involving the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ.[6] To synthesize this compound, one could adapt this general procedure using N-isopropylaniline and acetaldehyde (B116499).

Materials:

-

N-isopropylaniline

-

Acetaldehyde

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Dichloroethane (DCE)

-

Glacial acetic acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Brine

Procedure:

-

In a round-bottom flask, dissolve N-isopropylaniline (1 equivalent) in dichloroethane.

-

Add acetaldehyde (1.1 equivalents) to the solution.

-

Add glacial acetic acid (1.2 equivalents) to catalyze imine formation and stir at room temperature for 1-2 hours.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Crude N,N-dialkylanilines often contain unreacted starting materials and byproducts. A common purification method involves acylation to remove primary and secondary amines.

Procedure:

-

React the crude product with an organic acid anhydride (B1165640) (e.g., acetic anhydride or phthalic anhydride) to convert any remaining primary or secondary amines into their corresponding amides.[7][8]

-

The resulting N,N-dialkylaniline can then be separated from the higher-boiling amides by distillation.[8]

-

Alternatively, the reaction mixture can be treated with an alkaline aqueous solution to neutralize any excess acid anhydride, followed by extraction of the desired tertiary amine.[7]

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a methanol/water or acetonitrile/water mobile phase and UV detection is suitable for the analysis of N-alkylanilines.[9][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity and confirm the molecular weight of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized product.[1]

Applications in Drug Development and Biological Activity

While this compound itself is primarily a chemical intermediate, the broader class of N-alkylaniline derivatives has shown significant potential in medicinal chemistry.

-

Anticancer Activity: Various N-alkylaniline derivatives have demonstrated cytotoxic effects against cancer cell lines.[11] Their lipophilicity, conferred by the alkyl chains, allows for interaction with cellular membranes and various biological targets.[6]

-

Antimicrobial Activity: N-alkylanilines have also been investigated for their antibacterial and antifungal properties.[6][11]

-

Enzyme Inhibition: Certain N-alkylaniline derivatives have been identified as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting their potential in treating a range of diseases.[12] For instance, N-benzylideneanilines and N-benzylanilines have shown potent inhibition of lignostilbene-α,β-dioxygenase, a key enzyme in the oxidative cleavage of lignostilbene.[13]

Given that N-alkylaniline derivatives are being explored as anticancer agents, a relevant signaling pathway to consider is the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[14] While there is no direct evidence linking this compound to this pathway, compounds with similar structural motifs are often designed to target kinases within such cascades.

Below is a simplified representation of a generic MAPK signaling pathway that could be a target for novel N-alkylaniline-based inhibitors.

Caption: Illustrative MAPK signaling pathway targeted by kinase inhibitors.

A general workflow for assessing the biological activity of a newly synthesized N-alkylaniline derivative is presented below.

Caption: Workflow for the biological evaluation of N-alkylaniline derivatives.

Conclusion

This compound serves as a valuable building block in organic synthesis. While its direct therapeutic applications are not yet established, the broader class of N-alkylaniline derivatives holds considerable promise for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the synthesis, properties, and potential applications of this and related compounds. Further research into the specific biological targets and mechanisms of action of this compound and its analogues is warranted to fully realize their therapeutic potential.

References

- 1. This compound | C11H17N | CID 4193577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound [stenutz.eu]

- 4. This compound | 54813-77-3 [chemicalbook.com]

- 5. This compound | CAS#:54813-77-3 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]

- 8. US1908951A - Method of separating alkyl anilines - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]

An In-depth Technical Guide to the Physical Properties of N-Alkylanilines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-alkylanilines. The information is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and materials science, where a thorough understanding of these properties is crucial for experimental design, process optimization, and safety.

Core Physical Properties of N-Alkylanilines

N-alkylanilines are a class of aromatic amines where an alkyl group is substituted on the nitrogen atom of aniline. Their physical properties are significantly influenced by the nature and size of the N-alkyl substituent. Aromatic amines are generally high-boiling liquids or low-melting solids with distinct odors.[1] The boiling and melting points of aromatic amines tend to increase with their molecular mass.[2]

The following tables summarize key physical property data for a selection of N-alkylanilines, providing a quantitative basis for comparison.

Table 1: General Properties of Selected N-Alkylanilines

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Methylaniline | N-Methylaniline | 100-61-8 | C₇H₉N | 107.15 |

| N-Ethylaniline | N-Ethylaniline | 103-69-5 | C₈H₁₁N | 121.18 |

| N-Propylaniline | N-Propylaniline | 622-80-0 | C₉H₁₃N | 135.21 |

| N-Butylaniline | N-Butylaniline | 1126-78-9 | C₁₀H₁₅N | 149.23 |

Table 2: Key Physical Constants of Selected N-Alkylanilines

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| N-Methylaniline | -57[1][3][4][5] | 194-196[1][3][4][5] | 0.989[1][4][5] | 1.571[1][4] |

| N-Ethylaniline | -63[6][7][8][9] | 204-205[6][7][8][9] | 0.963[6][10] | 1.553-1.555[6][8] |

| N-Propylaniline | -6.87 (estimate)[11] | 221.1[11] | 0.952[11] | 1.548[11] |

| N-Butylaniline | -14[12] | 240[12] | 0.931[12] | 1.533[12] |

Table 3: Solubility of Selected N-Alkylanilines

| Compound Name | Solubility in Water | Solubility in Organic Solvents |

| N-Methylaniline | Insoluble.[3] Slightly soluble (30 g/L).[1] | Soluble in alcohol and diethyl ether.[1] |

| N-Ethylaniline | Insoluble.[6][10] | Miscible with alcohol.[7] |

| N-Propylaniline | Sparingly soluble to insoluble is expected due to the larger hydrophobic propyl group. | Expected to be soluble in common organic solvents. |

| N-Butylaniline | Insoluble.[13] | Expected to be soluble in common organic solvents. |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standardized experimental methodologies for measuring the key physical properties of N-alkylanilines.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For many N-alkylanilines, which are liquids at room temperature, this involves cooling the substance until it solidifies.

Methodology: Capillary Method

-

Sample Preparation: If the N-alkylaniline is a liquid at room temperature, cool a small sample in a test tube using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone) until it solidifies. The solid should be dry.[8]

-

Loading the Capillary Tube: Introduce a small amount of the finely powdered solid into a capillary tube, which has one sealed end. Pack the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[14]

-

Recording the Melting Range: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point.[8]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus. At least 5 mL of the N-alkylaniline sample should be placed in the distilling flask along with a few boiling chips or a magnetic stir bar.[6]

-

Heating: Gently heat the distilling flask.

-

Temperature Stabilization: As the liquid boils and the vapor rises, the temperature on the thermometer will increase and then stabilize. This stable temperature is the boiling point.[15] The thermometer bulb should be positioned so that it is enveloped in the vapor but not touching the liquid.[6]

-

Recording the Boiling Point: Record the temperature at which the liquid is distilling at a steady rate. Also, record the atmospheric pressure.[6]

Density Measurement

Density is the mass of a substance per unit volume.

Methodology: Using a Graduated Cylinder and Balance

-

Weigh the Empty Cylinder: Place a clean, dry graduated cylinder on a balance and tare the balance to zero.

-

Measure the Volume: Add a known volume of the N-alkylaniline to the graduated cylinder.

-

Weigh the Filled Cylinder: Place the graduated cylinder with the liquid on the balance and record the mass.

-

Calculate Density: The density is calculated by dividing the mass of the liquid by its volume.[12] For higher accuracy, a pycnometer or a pipette can be used to measure the volume.[3]

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology: Using an Abbe Refractometer

-

Calibration: Calibrate the refractometer using a standard sample with a known refractive index.

-

Sample Application: Place a few drops of the N-alkylaniline sample onto the prism of the refractometer.[16]

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus.[16]

-

Reading the Value: Read the refractive index from the scale.

-

Temperature Correction: The refractive index is temperature-dependent, so record the temperature at which the measurement is taken. If necessary, correct the value to a standard temperature (usually 20°C).[17]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Determination

-

Sample Preparation: Place a small, measured amount of the N-alkylaniline (e.g., 0.1 mL) into a test tube.

-

Solvent Addition: Add a small, measured amount of the solvent (e.g., 1 mL) to the test tube.

-

Observation: Vigorously shake the test tube and observe if the N-alkylaniline dissolves completely. If it does, it is considered soluble. If it does not, it is insoluble. If it partially dissolves, it is sparingly soluble.[9]

-

Testing in Different Solvents: Repeat this procedure with a variety of solvents (e.g., water, ethanol, diethyl ether, dilute acid, and dilute base) to determine the solubility profile of the compound.[13]

Visualizing Experimental Workflow and Structure-Property Relationships

To aid in the understanding of the experimental process and the relationships between the chemical structure of N-alkylanilines and their physical properties, the following diagrams are provided.

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of an N-alkylaniline.

Caption: Workflow for the determination of physical properties of N-alkylanilines.

Structure-Property Relationships in N-Alkylanilines

This diagram illustrates the influence of the N-alkyl chain length on the key physical properties of N-alkylanilines.

Caption: Influence of N-alkyl chain length on physical properties of N-alkylanilines.

References

- 1. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 2. Amines: Chemical and Physical Properties [unacademy.com]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. thinksrs.com [thinksrs.com]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. homesciencetools.com [homesciencetools.com]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. vernier.com [vernier.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Ethyl-N-isopropylaniline from Aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-isopropylaniline is a tertiary amine derivative of aniline (B41778) with applications as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceutical compounds. Its synthesis involves the sequential N-alkylation of aniline. The primary challenge in such syntheses is achieving selective di-alkylation with two different alkyl groups while minimizing the formation of mono-alkylated byproducts and quaternary ammonium (B1175870) salts.

This document provides detailed protocols for the synthesis of this compound from aniline, focusing on a robust and selective two-step approach utilizing reductive amination. This method is favored for its high selectivity, use of readily available reagents, and environmentally benign nature compared to traditional alkylation with alkyl halides.[1][2] The "borrowing hydrogen" or "hydrogen autotransfer" strategy is another modern approach that offers high atom economy, with water as the main byproduct.[3][4]

Overview of the Synthetic Pathway

The most common and controllable method for synthesizing this compound is a sequential, two-step process. This approach allows for the precise introduction of the isopropyl and ethyl groups, ensuring high purity of the final product.

-

Step 1: Synthesis of N-isopropylaniline. Aniline is first reacted with acetone (B3395972) via reductive amination to form the intermediate, N-isopropylaniline.

-

Step 2: Synthesis of this compound. The resulting N-isopropylaniline is then subjected to a second reductive amination reaction with acetaldehyde (B116499) to yield the final product.

Reductive amination involves the formation of an imine intermediate from the amine and a carbonyl compound, which is then reduced in situ to the corresponding alkylated amine.[5] This method avoids the harsh conditions and poor selectivity often associated with direct alkylation using alkyl halides.[6]

Experimental Protocols

The following protocols are based on established methods for reductive amination of anilines.[1][2] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of N-isopropylaniline (Intermediate)

This protocol details the reductive amination of aniline with acetone using Palladium on carbon (Pd/C) as a catalyst and ammonium formate (B1220265) as a hydrogen donor.

Materials and Equipment:

-

Aniline

-

Acetone

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

2-Propanol and Deionized water (solvent system)

-

Dichloromethane (B109758) (DCM) for extraction

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Condenser (optional, for room temperature reaction)

-

Filtration apparatus (e.g., Buchner funnel with Celite)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst Activation: To a 250 mL round-bottom flask, add 10% Pd/C (0.1 equiv. relative to aniline). Add a solvent mixture of 2-propanol/water (9:1 v/v, 100 mL).

-

Hydrogen Donor Addition: To the stirring suspension, add ammonium formate (5 equiv.) and stir for 10-15 minutes at room temperature to activate the catalyst.

-

Reactant Addition: Add aniline (1 equiv., e.g., 50 mmol) followed by acetone (1.1 equiv.) to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[2]

-

Work-up:

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of 2-propanol.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dilute the residue with dichloromethane (100 mL) and wash with brine solution (2 x 50 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

The resulting crude N-isopropylaniline can be purified by vacuum distillation. A patent describes the boiling point of N-isopropylaniline as 204-208°C at atmospheric pressure.[7]

-

Protocol 2: Synthesis of this compound (Final Product)

This protocol details the reductive amination of the intermediate, N-isopropylaniline, with acetaldehyde.

Materials and Equipment:

-

N-isopropylaniline (from Step 1)

-

Acetaldehyde

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

2-Propanol and Deionized water (solvent system)

-

Dichloromethane (DCM) for extraction

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware as listed in Protocol 1

Procedure:

-

Catalyst Activation: In a 250 mL round-bottom flask, suspend 10% Pd/C (0.1 equiv. relative to N-isopropylaniline) in a 2-propanol/water (9:1 v/v, 100 mL) solvent mixture.

-

Hydrogen Donor Addition: Add ammonium formate (5 equiv.) to the suspension and stir for 10-15 minutes at room temperature.

-

Reactant Addition: Add N-isopropylaniline (1 equiv., e.g., 40 mmol) followed by acetaldehyde (1.1 equiv.) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature and monitor its progress by TLC. The reaction is generally complete within 30-60 minutes.[1]

-

Work-up:

-

Filter the reaction mixture through a Celite pad to remove the catalyst, washing the pad with 2-propanol.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Dissolve the residue in dichloromethane (100 mL) and wash with brine (2 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Purification:

-

After filtering off the Na₂SO₄, remove the solvent under reduced pressure.

-

The final product, crude this compound, can be purified by vacuum distillation. The boiling point is reported as 223-225 °C.[8]

-

Data Presentation: Reaction Parameters

The following tables summarize typical conditions and expected outcomes for the N-alkylation of anilines via different methods.

Table 1: Conditions for Reductive Amination of Anilines

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Catalyst | 10% Pd/C | Highly efficient for hydrogenation.[1][2] |

| Hydrogen Source | Ammonium Formate | Safe and effective in-situ hydrogen donor.[1][2] |

| Solvent | 2-Propanol / Water (9:1 v/v) | Good solubility for reactants and enhances reaction rate.[1] |

| Temperature | Room Temperature | Reaction proceeds smoothly without heating, minimizing side reactions.[2] |

| Reactant Ratio | Aniline/Amine:Carbonyl:HCOONH₄ (1 : 1.1 : 5) | A slight excess of the carbonyl and a larger excess of the hydrogen donor drive the reaction to completion. |

| Typical Yield | >90% | This method is known for high yields and selectivity.[1][2] |

Table 2: Alternative Synthesis Conditions for N-isopropylaniline